An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-pyridylmethylene)-3-quinuclidinone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-pyridylmethylene)-3-quinuclidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-pyridylmethylene)-3-quinuclidinone is a heterocyclic compound featuring a rigid quinuclidinone framework appended with a pyridylmethylene substituent. The quinuclidinone core is a key structural motif in various biologically active molecules and natural products, imparting unique stereochemical properties. The pyridine ring introduces potential for diverse pharmacological interactions, making this compound and its derivatives of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(2-pyridylmethylene)-3-quinuclidinone, offering insights into signal assignments, chemical shift and coupling constant rationale, and the influence of stereochemistry on the spectral features. This document is intended to serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this important class of compounds.
Molecular Structure and Stereochemistry
The structure of 2-(2-pyridylmethylene)-3-quinuclidinone, with the IUPAC name (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, is characterized by a double bond at the 2-position of the quinuclidinone ring. This exocyclic double bond can exist as either the E or Z isomer. The commercially available form is predominantly the Z isomer, as indicated by supplier information[1]. The stereochemistry of this double bond significantly influences the spatial orientation of the pyridine ring relative to the quinuclidinone core, which in turn affects the chemical environment and, consequently, the NMR chemical shifts of nearby protons and carbons.
I. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(2-pyridylmethylene)-3-quinuclidinone is expected to exhibit distinct signals corresponding to the protons of the quinuclidinone framework and the pyridylmethylene moiety. The predicted chemical shifts are influenced by inductive effects, anisotropy, and through-space interactions.
Predicted ¹H NMR Signal Assignments
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-1' | ~7.5 - 7.7 | s | - | Olefinic proton, deshielded by the adjacent carbonyl group and the pyridine ring. |
| H-6' | ~8.5 - 8.7 | d | ~4.0 - 5.0 | Proton on the pyridine ring ortho to the nitrogen, deshielded. |
| H-4' | ~7.6 - 7.8 | dt | ~7.5 - 8.0, ~1.5 - 2.0 | Proton on the pyridine ring para to the substituent. |
| H-5' | ~7.1 - 7.3 | t | ~6.0 - 7.0 | Proton on the pyridine ring meta to the nitrogen. |
| H-3' | ~7.3 - 7.5 | d | ~7.5 - 8.0 | Proton on the pyridine ring ortho to the substituent. |
| H-4 | ~3.5 - 3.7 | m | - | Bridgehead proton. |
| H-5α, H-5β | ~1.8 - 2.2 | m | - | Diastereotopic methylene protons. |
| H-6α, H-6β | ~2.8 - 3.2 | m | - | Methylene protons adjacent to the bridgehead nitrogen. |
| H-7α, H-7β | ~1.8 - 2.2 | m | - | Diastereotopic methylene protons. |
| H-8α, H-8β | ~2.8 - 3.2 | m | - | Methylene protons adjacent to the bridgehead nitrogen. |
Rationale for Signal Assignments
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Pyridylmethylene Protons (H-1', H-3' to H-6'): The protons of the pyridine ring will appear in the aromatic region of the spectrum. The H-6' proton, being ortho to the electron-withdrawing nitrogen atom, is expected to be the most deshielded[2]. The olefinic proton (H-1') will also be significantly deshielded due to the combined anisotropic effects of the carbonyl group and the aromatic pyridine ring, likely appearing as a singlet.
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Quinuclidinone Protons (H-4 to H-8): The rigid bicyclic structure of the quinuclidinone core leads to complex splitting patterns. The bridgehead proton (H-4) will likely appear as a multiplet. The methylene protons on the quinuclidinone rings (H-5, H-6, H-7, and H-8) are diastereotopic and will therefore have different chemical shifts and couple to each other, resulting in complex multiplets. Protons on the carbons adjacent to the bridgehead nitrogen (C-6 and C-8) are expected to be deshielded compared to those on C-5 and C-7.
II. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are primarily influenced by their hybridization and the electronegativity of neighboring atoms and functional groups.
Predicted ¹³C NMR Signal Assignments
| Carbon Label | Predicted Chemical Shift (ppm) | Notes |
| C-3 | ~200 - 205 | Carbonyl carbon, highly deshielded. |
| C-2 | ~135 - 140 | Quaternary carbon of the double bond attached to the quinuclidinone ring. |
| C-1' | ~130 - 135 | Olefinic carbon bearing a proton. |
| C-2' | ~150 - 155 | Aromatic carbon of the pyridine ring attached to the double bond. |
| C-6' | ~148 - 152 | Aromatic carbon ortho to the nitrogen. |
| C-4' | ~135 - 140 | Aromatic carbon para to the substituent. |
| C-5' | ~122 - 126 | Aromatic carbon meta to the nitrogen. |
| C-3' | ~120 - 124 | Aromatic carbon ortho to the substituent. |
| C-4 | ~55 - 60 | Bridgehead carbon. |
| C-6 | ~45 - 50 | Carbon adjacent to the bridgehead nitrogen. |
| C-8 | ~45 - 50 | Carbon adjacent to the bridgehead nitrogen. |
| C-5 | ~25 - 30 | Methylene carbon. |
| C-7 | ~25 - 30 | Methylene carbon. |
Rationale for Signal Assignments
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Carbonyl Carbon (C-3): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.
-
Olefinic and Aromatic Carbons (C-2, C-1', C-2' to C-6'): The sp² hybridized carbons of the double bond and the pyridine ring will appear in the range of 120-155 ppm. The carbon atom of the pyridine ring attached to the exocyclic double bond (C-2') and the carbon ortho to the nitrogen (C-6') are expected to be significantly deshielded[3][4][5][6][7].
-
Quinuclidinone Carbons (C-4 to C-8): The sp³ hybridized carbons of the quinuclidinone framework will appear in the upfield region of the spectrum. The bridgehead carbon (C-4) and the carbons adjacent to the nitrogen (C-6 and C-8) will be more deshielded than the other methylene carbons (C-5 and C-7).
III. Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-(2-pyridylmethylene)-3-quinuclidinone, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal of the deuterated solvent.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 512-2048 scans, or more, as ¹³C is much less sensitive than ¹H.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.
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IV. Visualization of Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for NMR-based structural elucidation.
Figure 1: Molecular structure of 2-(2-pyridylmethylene)-3-quinuclidinone with atom numbering.
Figure 2: Workflow for NMR-based structural elucidation of 2-(2-pyridylmethylene)-3-quinuclidinone.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 2-(2-pyridylmethylene)-3-quinuclidinone. By combining data from closely related structural analogues and fundamental NMR principles, we have presented a detailed prediction of the chemical shifts and coupling patterns for this molecule. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data, which is essential for unambiguous structural verification. The insights and data presented herein will be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery, facilitating the characterization and further development of this and related compounds.
References
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Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619-2623. [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]
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Jenisov, A. Y., Mamatyuk, V. I., & Shkurko, O. P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1035-1038. [Link]
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Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
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Ho, T. L. (2007). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. PMC. [Link]
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Alsaygh, A., Al-Humaidi, J., & Al-Najjar, I. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 116-121. [Link]
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PubChem. 2-Vinylpyridine. [Link]
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